![molecular formula C21H34O2 B576436 (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] CAS No. 1434-36-2](/img/structure/B576436.png)
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] is a synthetic organic compound with the molecular formula C21H34O2 and a molecular weight of 318.501. It is a derivative of androstanone, a steroid hormone, and is often used in various chemical and biological research applications.
Preparation Methods
The synthesis of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] typically involves the reaction of 5alpha-Androstan-7-one with ethylene glycol under acidic conditions to form the acetal. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like Grignard reagents or organolithium compounds .
Scientific Research Applications
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] is used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroid derivatives.
Biology: It is used in studies related to steroid metabolism and hormone regulation.
Medicine: It is used in the development of steroid-based drugs and therapeutic agents.
Industry: It is used in the production of steroid-based products and intermediates.
Mechanism of Action
The mechanism of action of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] involves its interaction with specific molecular targets and pathways. It acts as an agonist for androgen receptors, leading to the activation of androgen-responsive genes. This results in various physiological effects, including the regulation of gene expression, protein synthesis, and cellular metabolism .
Comparison with Similar Compounds
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] can be compared with other similar compounds, such as:
5alpha-Androstan-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity.
Stanolone (Dihydrotestosterone): A potent androgenic metabolite of testosterone that cannot be aromatized to estradiol.
The uniqueness of (5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-dioxolane] lies in its specific chemical structure and its ability to form stable acetals, which can be useful in various synthetic and research applications.
Properties
CAS No. |
1434-36-2 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.501 |
IUPAC Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2/'-1,3-dioxolane] |
InChI |
InChI=1S/C21H34O2/c1-19-9-5-7-16(19)18-17(8-11-19)20(2)10-4-3-6-15(20)14-21(18)22-12-13-23-21/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
DLBPMTKEONIBTG-HLXURNFRSA-N |
SMILES |
CC12CCCC1C3C(CC2)C4(CCCCC4CC35OCCO5)C |
Synonyms |
5α-Androstan-7-one ethylene acetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


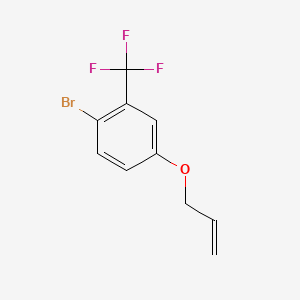

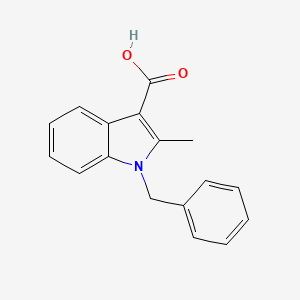
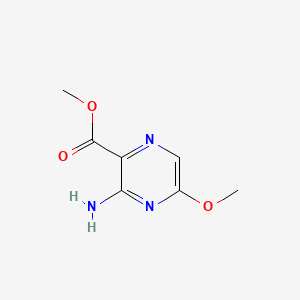
![(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B576361.png)
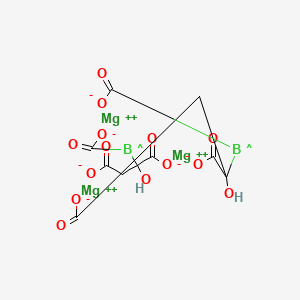

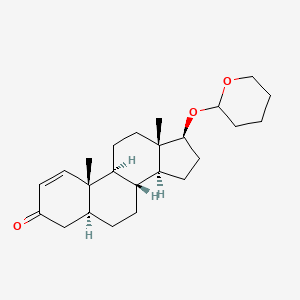
![(2S,3S,10R,12S)-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B576370.png)
